REACTION_CXSMILES
|
[Cl:1][C:2]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[S-:10][C:11]#[N:12].[K+].BrBr>C(O)(=O)C>[NH2:12][C:11]1[S:10][C:5]2[CH:6]=[CH:7][C:8]([Cl:9])=[C:2]([Cl:1])[C:3]=2[N:4]=1 |f:1.2|
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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ClC1=C(N)C=CC=C1Cl
|
Name
|
potassium thiocyanate
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Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
0.48 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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the mixture was stirred at ambient temperature until a clear solution
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had formed
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at ambient temperature for five hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water
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Type
|
ADDITION
|
Details
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by addition of aqueous sodium hydroxide (6M)
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Type
|
FILTRATION
|
Details
|
The product was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC2=C(N1)C(=C(C=C2)Cl)Cl
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |